Methyl 2-Amino-4-(1-imidazolyl)benzoate
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Overview
Description
Methyl 2-Amino-4-(1-imidazolyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an amino group at the second position and an imidazolyl group at the fourth position on the benzene ring, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Amino-4-(1-imidazolyl)benzoate can be achieved through several synthetic routes. One common method involves the reaction of 2-Amino-4-(1-imidazolyl)benzoic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the methyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-Amino-4-(1-imidazolyl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The imidazolyl group can be reduced to form corresponding amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as ammonia or primary amines under basic conditions.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Methyl 2-Amino-4-(1-imidazolyl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Methyl 2-Amino-4-(1-imidazolyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and imidazolyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Methyl 2-Amino-4-(1-imidazolyl)benzoate can be compared with other similar compounds, such as:
Methyl 2-Amino-4-(1-pyridyl)benzoate: Similar structure but with a pyridyl group instead of an imidazolyl group, leading to different chemical and biological properties.
Methyl 2-Amino-4-(1-pyrazolyl)benzoate: Contains a pyrazolyl group, which may result in different reactivity and applications.
Uniqueness: The presence of the imidazolyl group in this compound imparts unique properties, such as enhanced binding affinity to certain biological targets and specific reactivity in chemical transformations. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-amino-4-imidazol-1-ylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)9-3-2-8(6-10(9)12)14-5-4-13-7-14/h2-7H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYNEOQQHUVZJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2C=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1272756-25-8 |
Source
|
Record name | Benzoic acid, 2-amino-4-(1H-imidazol-1-yl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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